Cetrimonium saccharinate

Description

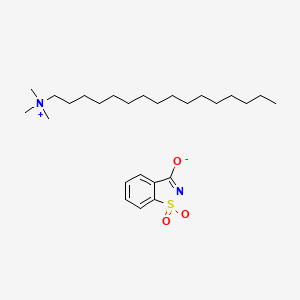

Cetrimonium saccharinate (CAS 2478-29-7) is a quaternary ammonium compound formed by combining cetrimonium (hexadecyltrimethylammonium) with saccharin (1,2-benzothiazol-3(2H)-one 1,1-dioxide). It is classified as an antistatic agent in cosmetics and personal care products . Its structure combines the cationic surfactant properties of cetrimonium with the saccharinate anion, which may influence solubility, stability, and compatibility compared to other cetrimonium salts. Regulatory databases, such as the European Commission’s Cosmetic Ingredient Inventory, list it under the INCI name "this compound" with EINECS/IELINCS 219-608-4 .

Safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel have flagged this compound for exclusion from certain approvals due to insufficient toxicological data, alongside steartrimonium saccharinate . This contrasts with other cetrimonium salts (e.g., cetrimonium chloride or bromide), which are widely used under established safety guidelines.

Properties

CAS No. |

2478-29-7 |

|---|---|

Molecular Formula |

C26H46N2O3S |

Molecular Weight |

466.7 g/mol |

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-olate;hexadecyl(trimethyl)azanium |

InChI |

InChI=1S/C19H42N.C7H5NO3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h5-19H2,1-4H3;1-4H,(H,8,9)/q+1;/p-1 |

InChI Key |

GDORIPGFFDIMOW-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cetrimonium saccharinate belongs to the broader family of trimonium compounds, which share a quaternary ammonium structure but differ in counterions and functional properties. Below is a detailed comparison with key analogues:

Cetrimonium Bromide (CAS 57-09-0)

- Chemical Properties : A preservative and surfactant with a bromide counterion. Molecular mass: 284.3 Da .

- Applications : Used in pharmaceuticals and cosmetics for emulsification and antimicrobial action. UPLC-MS analyses confirm high purity (98.4–100.4%) in commercial samples .

Cetrimonium Chloride (CAS 112-02-7)

- Chemical Properties : A liquid cationic conditioner with chloride as the counterion. Exhibits antistatic, anti-frizz, and detangling properties .

- Applications : Common in hair conditioners and emulsifiers. Market analyses project steady growth in demand, driven by cosmetic formulations .

- Safety : Margin of Safety (MoS) calculated at 192, deemed safe under EU concentration limits (2.5% rinse-off, 1.0% leave-on) .

Cetrimonium Methosulfate (CAS 65060-02-8)

- Chemical Properties : Methyl sulfate counterion enhances solubility in aqueous systems. Functions as an antistatic agent .

- Applications : Favored in formulations requiring mildness, such as baby products.

Cetrimonium Tosylate (CAS 138-32-9)

- Chemical Properties : Tosylate (p-toluenesulfonate) counterion confers antimicrobial and surfactant properties.

- Applications : Used as a preservative and emulsifier in niche cosmetic products .

Key Differentiators of this compound

- Functionality : Primarily antistatic, unlike cetrimonium chloride/bromide, which also act as preservatives or emulsifiers .

- Regulatory Status : Excluded from CIR’s general approval for trimonium compounds due to insufficient safety data, unlike cetrimonium chloride or bromide, which have well-established safety profiles .

Data Table: Comparative Analysis of Cetrimonium Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.